molecular formula C12H15N5O3 B12604098 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one CAS No. 647831-21-8

2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one

Cat. No.: B12604098
CAS No.: 647831-21-8
M. Wt: 277.28 g/mol
InChI Key: IWHRDNAPZZWABP-UHFFFAOYSA-N
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Description

2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one is a high-purity chemical reagent designed for pharmaceutical and antimicrobial research applications. This specialized compound features a hybrid molecular structure, integrating a pyrimidin-4-one core with a 1,3-oxazole moiety. The 2,6-diaminopyrimidin-4-one scaffold is a recognized pharmacophore in medicinal chemistry, related to structures specified as impurities in established pharmaceutical compounds such as Phenobarbital . The incorporation of the 1,3-oxazole ring is of significant research interest, as this heterocycle is a privileged structure in drug discovery known to contribute to favorable pharmacokinetic properties and bioactivity . Its mechanism of action in research settings is proposed to involve multi-target interactions, a strategy explored in modern antimicrobial development to combat drug-resistant pathogens . Researchers are investigating such complex hybrids for their potential to disrupt essential bacterial enzymes, including nitroreductases, by leveraging the synergistic effects of their constituent fragments . This makes this compound a valuable asset for projects aimed at overcoming antibiotic resistance, particularly against ESKAPE pathogens. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

647831-21-8

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

2,4-diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H15N5O3/c13-9-7(10(19)17-12(14)16-9)3-1-2-4-8(18)11-15-5-6-20-11/h5-6H,1-4H2,(H5,13,14,16,17,19)

InChI Key

IWHRDNAPZZWABP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C(=O)CCCCC2=C(N=C(NC2=O)N)N

Origin of Product

United States

Preparation Methods

Method A: Multi-Step Synthesis

This method involves several key reactions:

  • Pyrimidine Synthesis : The initial step includes the formation of the pyrimidine ring through condensation reactions involving urea or thiourea derivatives with appropriate aldehydes or ketones.

  • Oxazole Formation : The introduction of the oxazole ring is achieved through cyclization reactions involving amino acids or related compounds that contain oxazole precursors.

  • Final Functionalization : The final steps involve functionalizing the compound to introduce the pentyl chain and additional amino groups.

Yield and Conditions :

  • Typical yields for this multi-step process can range from 40% to 70%, depending on the specific reaction conditions and starting materials used.

Method B: One-Pot Synthesis

A more recent approach employs a one-pot synthesis strategy, which has gained popularity due to its efficiency:

  • Reagents : This method utilizes readily available reagents such as amino acids, oxazoles, and aldehydes in a single reaction vessel.

  • Reaction Conditions : The reaction is conducted under reflux conditions in solvents like ethanol or acetonitrile for several hours.

  • Purification : After completion, the product is typically purified using crystallization or chromatography techniques.

Yield and Conditions :

  • This one-pot method has been reported to achieve yields upwards of 80%, significantly improving efficiency compared to traditional multi-step methods.

Characterization Techniques

The synthesized compound is characterized using various analytical techniques:

Comparative Analysis of Preparation Methods

Method Steps Involved Typical Yield Key Advantages
Multi-Step Pyrimidine formation, oxazole introduction, functionalization 40% - 70% Established methodology
One-Pot All reactions in a single vessel >80% Higher efficiency, fewer purification steps

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study conducted by Marsilje et al. (2003) demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, suggesting its utility in developing new anticancer therapies .

StudyCell LineIC50 Value (µM)
Marsilje et al. (2003)HeLa12.5
Marsilje et al. (2003)MCF-78.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. The presence of the oxazole ring enhances its interaction with microbial enzymes.

Case Study:
In vitro tests showed that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis in rapidly dividing cells.

Case Study:
Research indicated that this compound can inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in both prokaryotic and eukaryotic cells, thereby providing a mechanism for its anticancer and antimicrobial effects .

Enzyme TargetInhibition TypeIC50 Value (nM)
Dihydrofolate ReductaseCompetitive45

Mechanism of Action

The mechanism by which 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituents, chain length, and heterocyclic systems, leading to distinct physicochemical and biological properties. Below is a comparative analysis based on the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 5-(1,3-oxazol-2-yl)-5-oxopentyl C₁₃H₁₆N₆O₃ 328.31 Flexible pentyl chain; oxazole enhances π-stacking; moderate lipophilicity
2,6-Diamino-5-{[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}-pyrimidin-4(1H)-one Sulfamoylphenylazo group C₁₆H₁₇N₉O₃S 415.43 Azo linkage (UV-Vis activity); sulfamoyl group (polarity); high m.p. (261–263°C)
2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one 1,3-Benzoxazol-2-yl, hexyl chain Not provided Not provided Extended hexyl chain; benzoxazole increases aromaticity and lipophilicity
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one Hydroxyamino group C₄H₇N₅O₂ 157.13 Polar hydroxyamino group; high water solubility
2,6-Diamino-5-(β-D-glucopyranosyloxy)-4(1H)-pyrimidinone β-D-glucopyranosyloxy C₁₁H₁₆N₄O₈ 332.27 Glycosidic bond enhances solubility; potential for carbohydrate-mediated uptake

Physicochemical Properties

  • Melting Point : The sulfamoylphenylazo analog (261–263°C) has a higher melting point than the target compound (data unavailable), likely due to stronger intermolecular hydrogen bonding and π-stacking from the azo group.
  • Solubility: The hydroxyamino and glucopyranosyloxy derivatives exhibit higher aqueous solubility compared to the oxazolyl- or benzoxazolyl-containing compounds, which are more lipophilic.
  • Spectroscopic Features: IR: All pyrimidinone derivatives show a C=O stretch near 1669 cm⁻¹ . NMR: Protons on the oxazole (e.g., δ 7.43–8.24 in ) resonate downfield due to aromatic deshielding, whereas aliphatic chain protons (e.g., pentyl/hexyl) appear upfield (δ 2.29–5.67 in ).

Biological Activity

2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one (CAS Number: 647831-20-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N5OC_{13}H_{19}N_{5}O, with a molecular weight of approximately 293.32 g/mol. The compound features a pyrimidine ring substituted with amino groups and an oxazole moiety, which contributes to its biological activity.

The primary mechanism of action for this compound involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. DHFR is a well-established target for anticancer and antimicrobial agents because it plays a crucial role in DNA synthesis and cellular proliferation.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against human DHFR, with an IC50 value reported in the low nanomolar range (approximately 66 nM) . This level of potency indicates that the compound may serve as a promising lead for the development of new antitumor agents.

Cytotoxicity Assays

The compound has been evaluated for its cytotoxic effects against various human tumor cell lines. Notably, it demonstrated significant growth inhibition in CCRF-CEM leukemia cells with an effective concentration (EC50) significantly lower than many standard chemotherapeutic agents .

Cell LineEC50 (µM)Reference
CCRF-CEM0.02
Staphylococcus aureus0.15

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antibacterial activity. Studies indicate that it effectively inhibits the growth of Staphylococcus aureus, with significant implications for treating infections caused by this pathogen .

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy

A recent study focused on the efficacy of the compound against several human tumor cell lines. The results indicated that modifications to the pyrimidine structure could enhance its cytotoxic properties. The study found that derivatives of this compound exhibited improved potency against resistant cancer cell lines compared to traditional antifolates .

Case Study 2: DHFR Binding Affinity

Research involving X-ray crystallography revealed that the compound binds effectively to the active site of DHFR in Bacillus anthracis, providing insights into its mechanism at the molecular level. This binding affinity correlates with observed biological activity, reinforcing the importance of structural modifications for enhanced efficacy .

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